molecular formula C18H16N8S2 B4986844 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)

5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)

Cat. No. B4986844
M. Wt: 408.5 g/mol
InChI Key: ZYQCUPRYWDJYSQ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole), also known as BTT, is a tetrazole-based ligand that has gained significant interest in the field of coordination chemistry. BTT has been extensively studied due to its unique structural and electronic properties, which make it an ideal candidate for various applications in scientific research.

Mechanism of Action

The mechanism of action of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) in coordination chemistry involves the formation of stable coordination complexes with metal ions. The tetrazole ring in 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) acts as a strong electron donor, while the thioether groups provide stability to the complex.
Biochemical and Physiological Effects:
5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) and its metal complexes exhibit moderate cytotoxicity towards cancer cells, which makes them promising candidates for anticancer drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) in lab experiments include its high purity, stability, and versatility in forming coordination complexes with a variety of metal ions. However, the limitations include the potential toxicity of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) and its metal complexes, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) in scientific research. One potential application is in the development of new catalysts for organic synthesis. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)-based metal complexes have shown promise in catalyzing various reactions such as cross-coupling and hydrogenation. Another future direction is in the development of new sensors for detecting metal ions in aqueous solutions. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)-based sensors have shown high selectivity and sensitivity towards various metal ions, making them ideal candidates for environmental monitoring and biomedical applications. Finally, 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)-based metal complexes have shown potential as anticancer agents, and further studies are needed to optimize their cytotoxicity and selectivity towards cancer cells.

Synthesis Methods

The synthesis of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) involves the reaction of 2-butenyl-1,4-dithiol with sodium azide, followed by the addition of phenyl isocyanate. The reaction is carried out under mild conditions and yields a high purity product.

Scientific Research Applications

5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) has been widely used in scientific research due to its ability to form stable coordination complexes with a variety of metal ions. These complexes have been studied for their potential applications in various fields such as catalysis, molecular recognition, and sensing.

properties

IUPAC Name

1-phenyl-5-[(E)-4-(1-phenyltetrazol-5-yl)sulfanylbut-2-enyl]sulfanyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8S2/c1-3-9-15(10-4-1)25-17(19-21-23-25)27-13-7-8-14-28-18-20-22-24-26(18)16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQCUPRYWDJYSQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC=CCSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC/C=C/CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6252533

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